

Application Notes and Protocols for ZSTK474 in Western Blot Analysis

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Compound of Interest

Compound Name: ZSTK474

Cat. No.: B1684013

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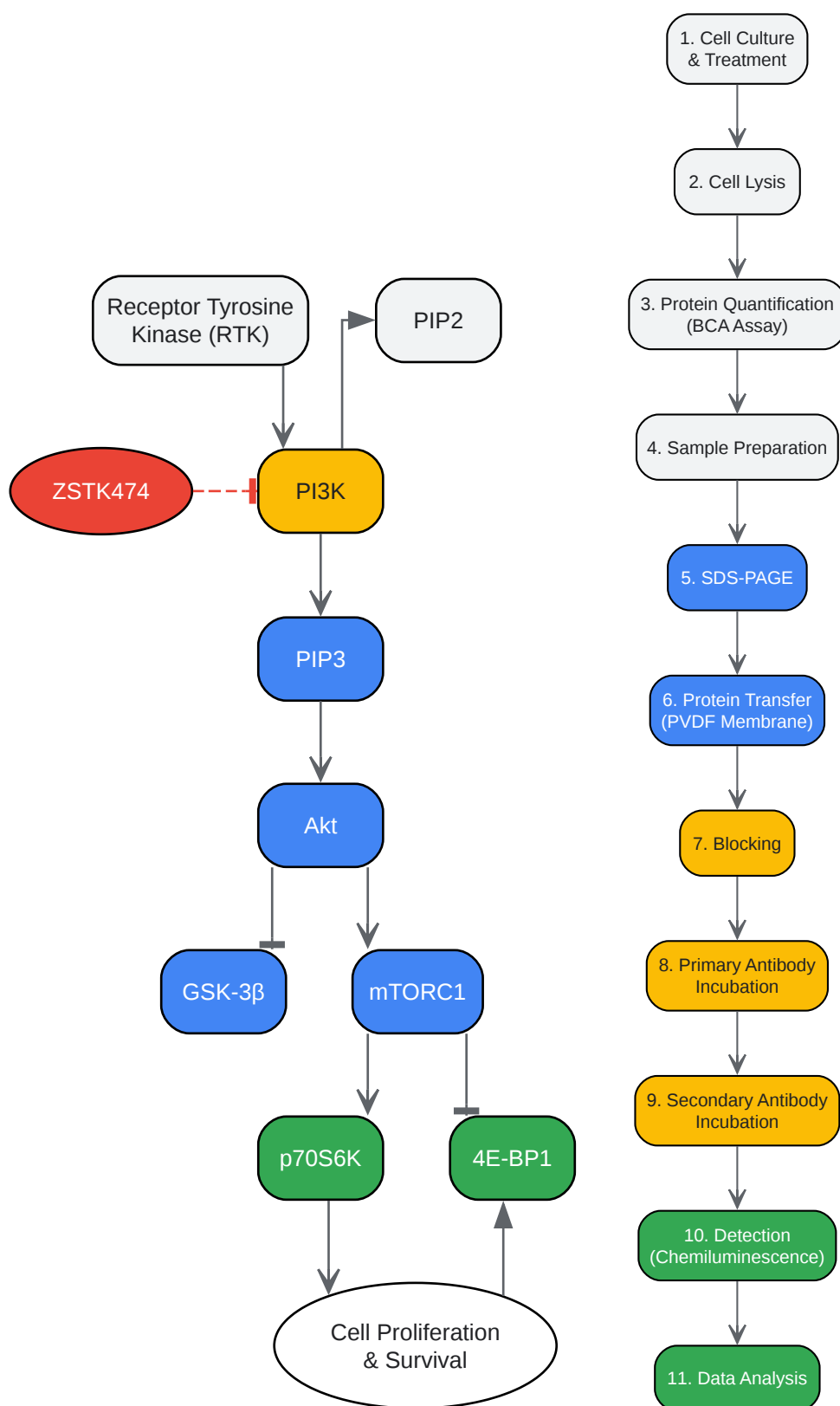
For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSTK474 is a potent and specific inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), demonstrating significant antitumor activity in various cancer cell lines.[1][2][3] As an ATP-competitive inhibitor, **ZSTK474** effectively blocks the PI3K signaling pathway, a critical regulator of cell proliferation, survival, and growth.[4][5] Western blot analysis is a fundamental technique to elucidate the mechanism of action of **ZSTK474** by monitoring the phosphorylation status of key downstream effector proteins in the PI3K/Akt/mTOR pathway. These application notes provide a comprehensive protocol and supporting data for the use of **ZSTK474** in Western blot analysis.

Mechanism of Action and Signaling Pathway

ZSTK474 exerts its biological effects by inhibiting the catalytic activity of PI3K, thereby preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the activation of downstream signaling cascades, most notably the Akt/mTOR pathway.[4][6] Key downstream targets whose phosphorylation is reduced by **ZSTK474** treatment include Akt, glycogen synthase kinase 3 β (GSK-3 β), p70 S6 kinase (p70S6K), and 4E-binding protein 1 (4E-BP1).[1][7][8]



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